N,N-diallyl-3,4,5-triethoxybenzamide
説明
特性
IUPAC Name |
3,4,5-triethoxy-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h6-7,13-14H,1-2,8-12H2,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKWSLDAAJTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogues of Triethoxy/Trialkoxybenzamides
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)
- Structure : Trimethoxybenzamide with a 4-bromophenyl group on the nitrogen.
- Key Differences :
- Substituents : Methoxy (vs. ethoxy in the target compound) reduces lipophilicity (lower logP).
- N-Substituent : 4-Bromophenyl (electron-withdrawing) vs. diallyl (electron-donating, sterically bulky).
- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .
- Crystallography : Exhibits intermolecular N–H···O hydrogen bonding, forming chains .
Trimethobenzamide
- Structure: N-{4-[2-(Dimethylamino)ethoxy]benzyl}-3,4,5-trimethoxybenzamide .
- Key Differences: N-Substituent: A benzyl group with a dimethylaminoethoxy side chain, enabling antiemetic activity via dopamine receptor antagonism. Pharmacology: Clinically used for nausea/vomiting, contrasting with the unknown activity of the target compound.
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
- Structure: Triethoxybenzamide fused to a thieno-pyrazolyl heterocycle .
- Thieno-pyrazolyl group vs. diallyl substituents: The former may confer metabolic stability, while the latter could increase reactivity.
Methoxy vs. Ethoxy Substituents
- Metabolic Stability : Ethoxy groups may undergo slower oxidative metabolism than methoxy groups, extending half-life.
N-Substituent Modifications
- Allyl Groups : The diallyl groups in the target compound may offer:
- Steric Hindrance : Reduced binding affinity to compact active sites compared to planar substituents (e.g., bromophenyl in Compound I).
- Chemical Reactivity : Allyl groups can participate in Michael additions or polymerization under specific conditions, which might limit stability.
- Comparison with Heterocyclic Substituents :
Data Table: Key Structural and Hypothetical Properties
*Estimated values based on structural analogs.
Q & A
Q. What are the optimal synthetic pathways for N,N-diallyl-3,4,5-triethoxybenzamide, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with 3,4,5-triethoxybenzoic acid. Key steps include:
- Amide coupling : Use coupling agents like EDCl/HOBt for diallylamine introduction .
- Allylation : Optimize stoichiometry of allyl halides and reaction time (e.g., 12–24 hrs at 60–80°C under inert atmosphere) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.4 in 1:1 hexane/EtOAc) .
Q. Yield Optimization Strategies :
- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
- Catalytic Pd(PPh₃)₄ (0.5–1 mol%) improves allylation efficiency .
Q. What analytical techniques are critical for characterizing N,N-diallyl-3,4,5-triethoxybenzamide?
Q. How should researchers handle solubility challenges during biological assays?
-
Solubility Profile :
Solvent Solubility (mg/mL) DMSO 50–60 Ethanol 20–30 Water <1 -
Strategies :
- Use DMSO stock solutions (10 mM) diluted in PBS for in vitro studies.
- For in vivo work, employ cyclodextrin-based formulations to enhance bioavailability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?
- Experimental Design :
- Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and solvents (THF vs. DCM) .
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of ethoxy groups .
- Computational Tools : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in allyl group reactions .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
- Structural Analogues : Compare activity of N,N-diallyl-3,4,5-triethoxybenzamide with its mono-allyl or ethoxy-reduced derivatives to identify critical functional groups .
Q. Validation Workflow :
Replicate assays in triplicate using ATCC reference strains.
Cross-validate with orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
-
Key Modifications :
Modification Impact on Activity Ethoxy → methoxy Reduced logP, altered membrane permeability Allyl → propargyl Enhanced electrophilicity for covalent target binding -
Synthetic Routes :
- Introduce substituents via Suzuki coupling (aryl boronic acids) or reductive amination .
Q. What safety protocols are essential given structural alerts for mutagenicity?
- Risk Mitigation :
- Ames II Testing : Prioritize if the compound contains anilines or nitro groups (common in benzamide derivatives) .
- PPE : Use nitrile gloves, fume hoods, and closed-system purification to limit exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
